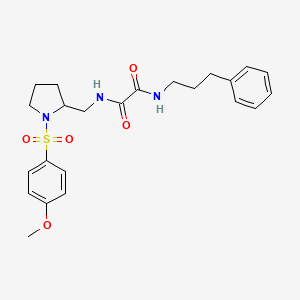

1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

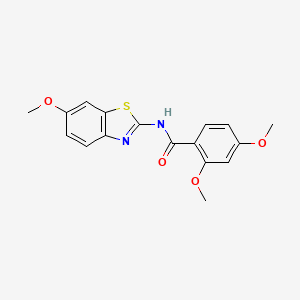

The compound "1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea" is a derivative within the class of aryl-piperidin-yl-ureas, which have been studied for their biological activities. Specifically, derivatives such as 1-aryl-3-piperidin-4-yl-urea have been identified as potent CXCR3 receptor antagonists, with structure-activity relationship (SAR) studies leading to significant improvements in potency and physicochemical properties .

Synthesis Analysis

The synthesis of related urea derivatives often involves the preparation of isocyanates or other intermediates that can be reacted with amines to form the urea linkage. For instance, 1-isocyanatoadamantane was prepared by reacting diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, which could be a similar approach to synthesizing the fluorophenyl-piperidinyl urea derivatives . The synthesis methods aim to yield compounds with high purity and desired substituents that can confer specific biological activities.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of the aryl and piperidinyl groups is essential for the interaction with biological targets such as the CXCR3 receptor. The structure-activity relationship studies have established key pharmacophores within the series, which are necessary for high potency . The use of spectroscopic methods such as NMR is often employed to confirm the structure of these compounds .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions depending on their substituents. The fluorine atom on the phenyl ring can participate in reactions such as chlorine/fluorine exchange or react with phosphorus pentafluoride, as seen in the synthesis of related fluorophosphoranes . These reactions are important for modifying the chemical properties of the urea derivatives to enhance their biological activity or to create new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and melting point, are influenced by the nature of the substituents on the urea nitrogen atoms. The introduction of fluorine and other halogens can affect these properties, potentially improving the pharmacokinetic profile of the compounds. The antimicrobial and antioxidant activities of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole have been evaluated, indicating that these compounds can serve as lead compounds for further development .

科学的研究の応用

Inhibitors of Soluble Epoxide Hydrolase

1,3-Disubstituted ureas with a piperidyl moiety, similar in structure to 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, have been synthesized and evaluated for their potential as inhibitors of human and murine soluble epoxide hydrolase (sEH). These compounds exhibit significant improvements in pharmacokinetic parameters and potency in reducing inflammatory pain compared to previous inhibitors. For instance, certain derivatives demonstrated a thousand-fold increase in potency compared to morphine in vivo models of inflammatory pain (Rose et al., 2010).

Serotonin Reuptake Inhibitors with Antagonistic Activity

Unsymmetrical ureas, structurally related to the compound , have been designed as dual-functioning serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. These compounds are envisioned as new, potentially more efficient antidepressants, offering insights into the design of novel therapeutic agents that can simultaneously inhibit serotonin reuptake and antagonize 5-HT(1B/1D) receptors, potentially enhancing serotonergic neurotransmission for the treatment of depression (Matzen et al., 2000).

Orexin-1 Receptor Mechanisms in Binge Eating

Compounds structurally related to 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea have been investigated for their role in modulating compulsive food consumption, particularly in models of binge eating in rats. The study explores the effects of selective Orexin-1 receptor antagonism, highlighting the potential for such compounds to serve as novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Acetylcholinesterase Inhibitors

The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, including compounds that share a similar urea functionality with 1-(4-Fluorophenyl)-3-(piperidin-3-ylmethyl)urea, have identified these as potent inhibitors of acetylcholinesterase. These findings contribute to the development of new treatments for diseases characterized by cholinergic system dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).

Urea-Fluoride Interactions

Research into the nature of urea-fluoride interactions has provided insights into hydrogen bonding and proton transfer processes, critical for understanding the chemical behavior and potential applications of urea derivatives in various scientific domains. This study elucidates the fundamental interactions that could influence the design and function of urea-based compounds in medicinal chemistry and beyond (Boiocchi et al., 2004).

将来の方向性

特性

IUPAC Name |

1-(4-fluorophenyl)-3-(piperidin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-9H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSSTYUJKMKTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543262.png)

![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2543272.png)

![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)

![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)

![ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2543275.png)

![N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543277.png)